N-[(2,5-dichlorothiophen-3-yl)methyl]-4-[2-(methylamino)-2-oxoethyl]piperidine-1-carboxamide
Description
N-[(2,5-dichlorothiophen-3-yl)methyl]-4-[2-(methylamino)-2-oxoethyl]piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a carboxamide group, a methylamino group, and a dichlorothiophene moiety
Properties
IUPAC Name |
N-[(2,5-dichlorothiophen-3-yl)methyl]-4-[2-(methylamino)-2-oxoethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3O2S/c1-17-12(20)6-9-2-4-19(5-3-9)14(21)18-8-10-7-11(15)22-13(10)16/h7,9H,2-6,8H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQLCBUNGIREDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1CCN(CC1)C(=O)NCC2=C(SC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dichlorothiophen-3-yl)methyl]-4-[2-(methylamino)-2-oxoethyl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Core: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with an isocyanate or a carboxylic acid derivative under suitable conditions.
Attachment of the Dichlorothiophene Moiety: The dichlorothiophene group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the dichlorothiophene moiety.
Addition of the Methylamino Group: This step typically involves the reaction of the intermediate compound with a methylamine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The dichlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used to study the interactions of piperidine derivatives with biological macromolecules.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2,5-dichlorothiophen-3-yl)methyl]-4-[2-(methylamino)-2-oxoethyl]piperidine-1-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The dichlorothiophene moiety may enhance binding affinity through hydrophobic interactions, while the piperidine ring could facilitate proper orientation within the binding site. The carboxamide group may form hydrogen bonds with amino acid residues in the target protein, stabilizing the compound’s binding.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorothiophen-3-yl)methyl]-4-[2-(methylamino)-2-oxoethyl]piperidine-1-carboxamide
- N-[(2,5-dichlorophenyl)methyl]-4-[2-(methylamino)-2-oxoethyl]piperidine-1-carboxamide
Uniqueness
N-[(2,5-dichlorothiophen-3-yl)methyl]-4-[2-(methylamino)-2-oxoethyl]piperidine-1-carboxamide is unique due to the presence of the dichlorothiophene moiety, which may confer distinct electronic and steric properties compared to similar compounds. This uniqueness can result in different biological activities and binding affinities, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
